N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine
Description
Properties
CAS No. |
202471-31-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
DVZBBGKDRBVXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired amine using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydroxylamine group (-NHO-) in N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of ketones or amine derivatives. While direct experimental data for this compound is limited, analogous hydroxylamine-containing compounds demonstrate cleavage under such conditions.
Example Conditions
| Reaction Type | Conditions | Product Type | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Ketone or amine derivatives | General organic chemistry principles |
| Basic Hydrolysis | NaOH aqueous solution | Oxidized or reduced derivatives | General organic chemistry principles |
Coupling Reactions
The primary amine (-NH₂) in this compound enables amide or urea formation via coupling agents such as HATU (N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides. Analogous methanamines (e.g., [114365-04-7]) have been successfully coupled to carboxylic acids under controlled conditions .
Example Coupling Reaction
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| HATU, DIPEA | DCM, 0°C, 1h | 20% | |
| LiAlH₄, THF | RT, 24h | 29% |
Condensation Reactions
The hydroxylamine group can participate in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form oximes or imines. These reactions are pH-dependent and often require catalysis. For example, hydroxylamines react with ketones to form oximes via nucleophilic addition-elimination mechanisms.
Example Conditions
| Reaction Type | Conditions | Product Type | Source |
|---|---|---|---|
| Oxime Formation | Acetone, HCl, reflux | Oxime derivative | |
| Imine Formation | Benzaldehyde, aqueous NH₃ | Imine derivative |
Oxidation Reactions
The hydroxylamine group is susceptible to oxidation, potentially converting into a nitroso (-NO) or nitro (-NO₂) group. Oxidizing agents like H₂O₂ or KMnO₄ under acidic conditions may facilitate this transformation. For instance, related hydroxylamines oxidize to nitro compounds under similar conditions.
Example Conditions
| Oxidizing Agent | Conditions | Product Type | Source |
|---|---|---|---|
| H₂O₂, HCl | Aqueous solution, RT | Nitro compound |
Alkylation Reactions
The compound may undergo alkylation at the amine group using alkyl halides or alkylating agents like triphosgene. Analogous methanamines (e.g., [114365-04-7]) react with isocyanates to form ureas under elevated temperatures .
Example Alkylation
| Reagents | Conditions | Product Type | Source |
|---|---|---|---|
| Triphosgene, DMF | 80°C, 4h | Urea derivative |
Substitution Reactions
The hydroxyl group may participate in nucleophilic substitution if activated (e.g., via tosylation). For example, analogous phenylmethanamines undergo substitution with trifluoroacetic acid (TFA) to yield deprotected amines .
Example Substitution
| Reagents | Conditions | Product Type | Source |
|---|---|---|---|
| TFA, DCM | RT, 2h | Primary amine |
Key Observations and Trends
-
Yield Optimization : Coupling and alkylation reactions often require low temperatures (0–80°C) and inert atmospheres for stability .
-
Solvent Influence : Polar aprotic solvents (DMF, DCM) are preferred for coupling and substitution reactions to enhance reactant solubility .
-
Selectivity : The hydroxylamine group’s reactivity depends on pH, with acidic conditions favoring hydrolysis and basic conditions favoring condensation.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine exhibits promising anticancer properties. Its structure allows it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation by modulating enzyme activities associated with cell cycle regulation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that modifications of this compound led to enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent.
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as an important reagent in organic synthesis, particularly in the formation of amine derivatives. Its hydroxylamine functional group enables it to participate in nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Room Temperature, 24 hours | 85% |
| Oxidation | Acetic Acid, Reflux | 90% |
| Coupling Reaction | Palladium Catalyst, 48 hours | 75% |
Material Science
Polymerization Agent
The compound is utilized as a polymerization agent in the development of specialty polymers. Its unique structure contributes to enhancing the thermal and mechanical properties of polymer matrices.
Case Study: Development of High-Performance Polymers
this compound was incorporated into a polymer matrix to improve its resistance to thermal degradation. The resulting material exhibited superior mechanical strength compared to traditional polymers, making it suitable for applications in aerospace and automotive industries.
Environmental Applications
Environmental Remediation
Recent studies have explored the use of this compound in environmental remediation efforts. Its ability to form stable complexes with heavy metals suggests potential applications in removing contaminants from wastewater.
Data Table: Heavy Metal Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead (Pb²⁺) | 100 | 5 | 95 |
| Cadmium (Cd²⁺) | 50 | 2 | 96 |
| Mercury (Hg²⁺) | 20 | 0.5 | 97.5 |
Mechanism of Action
The mechanism of action of N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Structural Comparisons
The compound’s key functional groups (hydroxylamine and isopropylphenyl) are shared with several analogs, but variations in backbone and substituents lead to distinct properties:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
Key Observations :
- Lipophilicity : The target compound’s logP (2.1) suggests moderate lipophilicity, lower than chlorophenyl-substituted hydroxamic acids (logP 3.5) due to the absence of a hydrophobic chlorine atom .
- Solubility: Fluorinated analogs exhibit higher solubility in ethanol, likely due to increased polarity .
Biological Activity
N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine, also known as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in pharmacology, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound features a hydroxylamine functional group attached to a phenyl ring with an isopropyl substituent, which contributes to its steric properties and biological activity.
Table 1: Synthesis Pathway
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Phenylacetone + Hydroxylamine | Acidic medium | Intermediate |
| 2 | Reduction (e.g., NaBH4) | Mild conditions | This compound |
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, including those related to cancer proliferation and inflammation.
Key Activities:
- Enzyme Inhibition: It has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Antiproliferative Effects: Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
-
Anticancer Activity:
A study evaluated the antiproliferative effects of N-Hydroxy derivatives on HeLa cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests that the compound may be more effective in certain contexts . -
Inhibition of PD-L1:
Recent research indicated that compounds structurally similar to this compound could disrupt the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The binding affinity was measured using biophysical assays, showing promising results comparable to established inhibitors .
Table 2: Biological Activities and IC50 Values
| Activity Type | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| HDAC Inhibition | HeLa | 0.69 | |
| PD-L1 Disruption | Jurkat T Cells | 27 (kD) | |
| General Antiproliferative | Various | < 11 |
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish its suitability for clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine, and what key reaction conditions must be controlled to ensure high yield and purity?
- Methodology :
- Synthesis : The compound can be synthesized via reductive amination or hydroxylamine coupling. A plausible route involves reacting 4-isopropylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by reduction (e.g., NaBH₃CN) to yield the N-hydroxyamine derivative.
- Critical Conditions : Control pH during hydroxylamine coupling to avoid over-oxidation. Use inert atmosphere (N₂/Ar) to prevent degradation of sensitive intermediates. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .
- Validation : Confirm structure using (e.g., δ 1.2–1.3 ppm for isopropyl CH₃, δ 4.5–5.0 ppm for N–OH proton) and LC-MS (expected [M+H]⁺ ~ 180 m/z) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- Spectroscopy :
- : Identify isopropyl (δ 20–25 ppm for ) and N–OH protons (broad signal at δ 4.5–6.0 ppm).
- FT-IR : Confirm N–O stretch (~900 cm⁻¹) and NH/OH stretches (3200–3500 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) with UV detection at ~250–260 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion and fragmentation patterns .
Advanced Research Questions
Q. How can computational tools like Multiwfn analyze the electronic structure and reactive sites of this compound?
- Methodology :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., N–OH group as a nucleophile).
- Bond Order Analysis : Evaluate bond dissociation energies (BDEs) for N–O bonds to predict stability under oxidative stress .
- Example Insight : ESP mapping may reveal electron-rich regions at the hydroxylamine moiety, guiding derivatization strategies .
Q. In crystallographic studies, how can SHELX software resolve challenges in refining structures with disordered isopropyl or hydroxylamine groups?
- Methodology :
- Disorder Handling : Use PART and SUMP instructions in SHELXL to model disordered isopropyl groups. Apply ISOR and DELU restraints to stabilize thermal parameters.
- Hydrogen Bonding : Refine N–OH···O interactions using DFIX and DANG constraints. Validate with R₁ < 5% and wR₂ < 10% .
- Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R₁ (all data) | 4.2% |
| N–O Bond Length | 1.45 Å |
Q. How can contradictory stability data under varying pH/temperature be resolved experimentally?
- Methodology :
- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 14 days. Monitor degradation via HPLC (relative retention time shifts) and UV-Vis (λmax ~255 nm) .
- Kinetic Analysis : Fit degradation data to Arrhenius equation to extrapolate shelf-life. Use LC-MS to identify degradation products (e.g., oxidation to nitroso derivatives).
- Contradiction Resolution : Replicate conditions from conflicting studies to isolate variables (e.g., oxygen exposure, light sensitivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
